molecular formula C19H19N3O4S2 B2772635 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-80-8

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2772635
CAS RN: 325977-80-8
M. Wt: 417.5
InChI Key: XOZNNDBHZFQKTM-UHFFFAOYSA-N
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Description

The compound “4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a thiazole ring, which is a heterocyclic compound that is often found in various biologically active substances.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the benzamide moiety could be synthesized from benzoic acid and an amine . The thiazole ring could be synthesized through a cyclization reaction involving a thiol and a nitrile . The final steps would involve coupling these fragments together, possibly through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole moieties would likely confer rigidity to the molecule, affecting its conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group in the benzamide moiety could participate in nucleophilic substitution reactions . The thiazole ring might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as thiazole and benzamide derivatives, play a crucial role in exploring their scientific applications. These compounds are synthesized through various chemical reactions, including the Suzuki coupling and Witting reaction, and are characterized using techniques like spectral analysis and X-ray diffraction studies. Such processes are essential for understanding the structural and functional properties of these molecules, which can further inform their potential uses in medicinal chemistry and materials science (Kranjc, Kočevar, & Perdih, 2011).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of thiazole and benzamide derivatives, indicating their potential as therapeutic agents. For example, the antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against important fungi types like Aspergillus terreus and Aspergillus niger have been documented, showcasing the biological activity of these compounds (Jafar, Mahdi, Hadwan, & Alameri, 2017).

Anticancer Evaluation

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity have been studied. These compounds exhibit moderate to excellent anticancer activity against several cancer cell lines, highlighting their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with specific biological targets such as enzymes or receptors. The benzamide and thiazole moieties are common in many pharmaceuticals and could play key roles in the compound’s biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s a drug, it could have side effects or toxicities at high doses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, reactivity, and potential applications. For example, if it’s a drug, it could be tested in preclinical and clinical trials to evaluate its efficacy and safety .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)14-10-8-13(9-11-14)18(23)21-19-20-16(12-27-19)15-6-4-5-7-17(15)26-3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNNDBHZFQKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

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